Cas no 29488-24-2 (2-Bromo-5-phenylthiophene)

2-Bromo-5-phenylthiophene is a brominated thiophene derivative featuring a phenyl substituent at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura or Stille couplings, enabling the construction of complex thiophene-based architectures. Its bromine moiety provides a reactive site for further functionalization, while the phenyl group enhances stability and influences electronic properties. The compound is useful in materials science, pharmaceuticals, and agrochemical research due to its role in synthesizing conjugated systems and heterocyclic frameworks. High purity grades ensure consistent performance in demanding applications. Proper handling is advised due to its sensitivity to light and moisture.
2-Bromo-5-phenylthiophene structure
2-Bromo-5-phenylthiophene structure
Product Name:2-Bromo-5-phenylthiophene
CAS No:29488-24-2
MF:C10H7BrS
MW:239.131580591202
MDL:MFCD00159575
CID:252276
PubChem ID:2776313
Update Time:2025-08-05

2-Bromo-5-phenylthiophene Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-5-phenylthiophene
    • 2-Bromo-5-phenyl-thiophene
    • Thiophene,2-bromo-5-phenyl-
    • 2-Brom-5-phenyl-thiophen
    • 2-phenyl-5-bromothiophene
    • 5-Bromo-2-phenylthiophene
    • Thiophene,2-bromo-5-phenyl
    • Thiophene, 2-bromo-5-phenyl-
    • 2-bromo-5-phenyl thiophene
    • AK140036
    • RVCTZBRMQZWVDA-UHFFFAOYSA-N
    • SBB054413
    • 2-bromo-5-phenylthiophene, AldrichCPR
    • VT20117
    • OR23151
    • FCH1322519
    • SY050779
    • AX8012569
    • AB0040920
    • J-508419
    • MFCD00159575
    • FT-0611503
    • AKOS007930822
    • DTXSID60379981
    • A21850
    • EN300-212847
    • B3663
    • SCHEMBL1773393
    • 29488-24-2
    • TS-00706
    • CS-0012671
    • DTXCID40331007
    • MDL: MFCD00159575
    • Inchi: 1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H
    • InChI Key: RVCTZBRMQZWVDA-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C(C2C=CC=CC=2)S1

Computed Properties

  • Exact Mass: 237.94500
  • Monoisotopic Mass: 237.945
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 143
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2
  • XLogP3: 4.3

Experimental Properties

  • Color/Form: No data available
  • Density: 1.490
  • Melting Point: 83.0 to 87.0 deg-C
  • Boiling Point: 289 ºC
  • Flash Point: 129 ºC
  • Refractive Index: 1.628
  • PSA: 28.24000
  • LogP: 4.17760

2-Bromo-5-phenylthiophene Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Bromo-5-phenylthiophene Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:29488-24-2)2-Bromo-5-phenylthiophene
Order Number:sfd1720
Stock Status:in Stock
Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:32
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:29488-24-2)2-溴-5-苯基噻吩
Order Number:LE27029249
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 13:01
Price ($):discuss personally
Email:18501500038@163.com

2-Bromo-5-phenylthiophene Related Literature

Additional information on 2-Bromo-5-phenylthiophene

Professional Introduction to 2-Bromo-5-phenylthiophene (CAS No. 29488-24-2)

2-Bromo-5-phenylthiophene, identified by the Chemical Abstracts Service Number (CAS No.) 29488-24-2, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene family, characterized by a sulfur-containing five-membered aromatic ring, which imparts unique electronic and photophysical properties. The presence of both bromine and phenyl substituents enhances its utility as a versatile building block in organic synthesis, particularly in the development of advanced materials and bioactive molecules.

The structural motif of 2-Bromo-5-phenylthiophene makes it an attractive scaffold for medicinal chemists due to its ability to serve as a precursor in the synthesis of complex pharmacophores. The bromine atom at the 2-position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many FDA-approved drugs. The phenyl group at the 5-position contributes to steric and electronic modulation, influencing the compound’s solubility, metabolic stability, and binding affinity to biological targets.

In recent years, 2-Bromo-5-phenylthiophene has been extensively explored in the design of organic semiconductors and optoelectronic materials. Its conjugated π-system allows for efficient charge transport, making it a promising candidate for applications in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and photovoltaic devices. Advanced spectroscopic techniques have revealed that this compound exhibits strong fluorescence characteristics, which are valuable for bioimaging and sensing applications. Researchers have leveraged these properties to develop novel probes for cellular studies, demonstrating its potential in biomedical research.

Moreover, the pharmaceutical relevance of 2-Bromo-5-phenylthiophene has been underscored by its incorporation into several drug discovery campaigns targeting neurological and inflammatory disorders. Computational modeling studies have highlighted its binding interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in pain signaling and inflammation pathways. Preclinical trials have demonstrated that derivatives of this scaffold exhibit potent anti-inflammatory effects with improved selectivity over traditional nonsteroidal anti-inflammatory drugs (NSAIDs). These findings position 2-Bromo-5-phenylthiophene as a cornerstone in the development of next-generation therapeutics.

The synthetic accessibility of 2-Bromo-5-phenylthiophene further amplifies its industrial significance. Modern synthetic methodologies have enabled scalable production processes that maintain high purity standards, ensuring reliability for both academic research and commercial applications. Catalytic hydrogenation and palladium-catalyzed reactions have been optimized to yield this compound with minimal byproducts, aligning with green chemistry principles. Such advancements underscore the compound’s role as a sustainable building block in fine chemical manufacturing.

Emerging research trends indicate that 2-Bromo-5-phenylthiophene is being integrated into innovative drug delivery systems. Nanotechnology-based platforms, such as polymeric nanoparticles and liposomes, have been engineered to encapsulate thiophene derivatives for targeted drug release. Preliminary studies suggest that formulations containing 2-Bromo-5-phenylthiophene exhibit enhanced bioavailability and reduced side effects compared to conventional formulations. This opens up new avenues for treating chronic diseases while minimizing systemic toxicity.

The versatility of 2-Bromo-5-phenylthiophene is further exemplified in its application as an intermediate in agrochemical synthesis. Researchers have developed thiophene-based herbicides and fungicides that leverage its structural features to achieve selective toxicity against pests without harming beneficial crops. Field trials have shown promising results in reducing crop losses while maintaining environmental safety standards. This dual utility highlights the compound’s broad applicability across multiple industries.

In conclusion, 2-Bromo-5-phenylthiophene (CAS No. 29488-24-2) represents a paradigm of interdisciplinary innovation, bridging pharmaceuticals, materials science, and agriculture through its multifaceted chemical properties. Ongoing research continues to uncover new applications for this compound, reinforcing its status as a cornerstone of modern chemical synthesis. As scientific understanding evolves, it is anticipated that 2-Bromo-5-phenylthiophene will remain at the forefront of molecular innovation, driving advancements with far-reaching implications.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:29488-24-2)2-Bromo-5-phenylthiophene
sfd1720
Purity:99%
Quantity:200KG
Price ($):Inquiry
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:29488-24-2)2-溴-5-苯基噻吩
LE27029249
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email